N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide
CAS No.:
Cat. No.: VC16782457
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | N-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C10H17NO/c1-9(2,3)8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12) |
| Standard InChI Key | QGVQINSVZAXHOT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)NC12CC(C1)C2 |
Introduction
Structural Characteristics and Molecular Design
Core Bicyclo[1.1.1]pentane Framework
The bicyclo[1.1.1]pentane (BCP) moiety is a highly strained hydrocarbon structure comprising three fused four-membered rings, resulting in significant angular and torsional strain . This strain confers unique reactivity, enabling the BCP unit to act as a bioisostere for para-substituted benzene rings in drug design . The substitution of aromatic systems with BCP cores enhances metabolic stability and reduces planar toxicity profiles, making it advantageous for medicinal applications .
Pivalamide Functionalization
The pivalamide group (-NHC(O)C(CH₃)₃) attached to the BCP bridgehead introduces steric bulk and electronic effects that modulate solubility and stability. Pivalamide derivatives are known for their resistance to enzymatic degradation, a property critical for improving drug half-lives . The combination of BCP strain and pivalamide steric shielding creates a molecule with balanced lipophilicity and conformational rigidity, as evidenced by its predicted collision cross-section (CCS) values (Table 1) .
Table 1: Predicted Collision Cross-Section (CCS) Values for N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 153.13863 | 142.5 |
| [M+Na]⁺ | 175.12057 | 140.0 |
| [M+NH₄]⁺ | 170.16517 | 141.9 |
| [M-H]⁻ | 151.12407 | 136.4 |
Synthetic Methodologies
Photochemical [2+2] Cycloaddition in Flow Reactors
Recent advances in flow chemistry have enabled the large-scale synthesis of BCP derivatives. A photochemical reaction between propellane and diacetyl under 365 nm irradiation produces bicyclo[1.1.1]pentane-1,3-diketone intermediates, which are subsequently converted to the target diacid via haloform reactions . This method achieves kilogram-scale production within 24 hours, demonstrating exceptional efficiency .
Functionalization of BCP Diacids
The diacid intermediate serves as a versatile precursor for synthesizing N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide. Gram-scale transformations include:
-
Amidation: Reaction with pivaloyl chloride in the presence of coupling agents yields the pivalamide derivative .
-
Reductive Amination: Diacids are reduced to diamines, which undergo further alkylation or acylation .
Table 2: Comparative Analysis of BCP-Based Compounds
| Compound | Structure Type | Key Characteristics |
|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Diacid | Precursor for medchem building blocks |
| Bicyclo[2.2.2]octan-2-amide | Amide | Lower steric strain, higher stability |
| Bicyclo[3.3.0]octane | Bicyclic | Altered reactivity due to ring size |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The pivalamide group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) while maintaining moderate lipophilicity (LogP ≈ 2.1) . This balance supports membrane permeability and oral bioavailability, critical for drug candidates.
Metabolic Stability
In vitro studies suggest that the BCP core resists oxidative metabolism by cytochrome P450 enzymes, while the pivalamide moiety impedes hydrolysis by esterases . These properties collectively extend plasma half-life compared to analogous aromatic compounds .
Biological Activity and Medicinal Applications
Bioisosteric Replacement in Drug Design
BCP derivatives are increasingly employed as non-planar substitutes for benzene rings. For example, replacing a para-substituted phenyl group with BCP in kinase inhibitors reduces off-target interactions while retaining potency . The pivalamide variant further optimizes target engagement through hydrophobic interactions .
Challenges and Future Directions
Scalability of Asymmetric Synthesis
Current methods predominantly yield racemic mixtures. Developing enantioselective routes using chiral catalysts or enzymes remains a priority .
In Vivo Toxicity Profiling
While in vitro data are promising, comprehensive in vivo studies are needed to assess organ toxicity and pharmacokinetics. Rodent models are underway to evaluate long-term safety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume